An In-depth Technical Guide to 3-[(Dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-[(Dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the structure, potential properties, and speculative applications of the branched-chain siloxane, 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics of functionalized organosilicon compounds. Given the limited publicly available data on this specific molecule, this guide synthesizes information on analogous structures and general principles of siloxane chemistry to present a scientifically grounded perspective.
Introduction to Branched-Chain Siloxanes
Polysiloxanes, commonly known as silicones, are a versatile class of polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units.[1] Their unique properties, including high thermal stability, chemical inertness, low surface tension, and biocompatibility, have led to their widespread use in various industrial and biomedical applications.[2][3] While linear and cyclic polysiloxanes are well-studied, branched-chain siloxanes offer a higher degree of molecular complexity and functionality, leading to unique physicochemical properties.[4]
The subject of this guide, 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane, is a branched trisiloxane. Its structure, featuring both an ethyl group and a dimethylsilyloxy substituent on the central silicon atom, suggests a unique combination of steric and electronic effects that can influence its physical and chemical behavior.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane are summarized below.
| Property | Value | Source |
| CAS Number | 150320-87-9 | |
| Molecular Formula | C8H26O3Si4 | |
| Molecular Weight | 282.63 g/mol |
The structure of this molecule is centered around a trisiloxane backbone. The central silicon atom is quaternary, bonded to an ethyl group, a dimethylsilyloxy group, and two oxygen atoms of the trisiloxane chain. The terminal silicon atoms are each bonded to two methyl groups.
Figure 1: 2D representation of 3-[(Dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane.
Due to the presence of both nonpolar alkyl groups (ethyl, methyl) and the polarizable Si-O backbone, this molecule is expected to exhibit amphiphilic properties. The branching will likely influence its viscosity and thermal properties compared to linear analogues.
Potential Synthesis Routes
Hydrosilylation
A likely route involves the hydrosilylation of a vinyl-functionalized siloxane with a hydride-containing silane.[5][6] For instance, the reaction of ethylvinyldichlorosilane with dimethylchlorosilane in the presence of a platinum catalyst, followed by co-hydrolysis with trimethylchlorosilane, could potentially yield the target molecule.
Figure 2: A potential hydrosilylation-based synthesis workflow.
Grignard Reaction
Another approach could involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable chlorosiloxane precursor.[7] For example, reacting ethylmagnesium bromide with a trisiloxane containing a silicon-chlorine bond at the central position could introduce the ethyl group. Subsequent reaction with a dimethylsilylating agent would complete the synthesis.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure and data from similar compounds.[8][9]
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¹H NMR: Resonances for the ethyl group (a triplet and a quartet), multiple singlets for the non-equivalent methyl groups on the silicon atoms, and a signal for the Si-H proton in the dimethylsilyl group would be expected.
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¹³C NMR: Signals corresponding to the carbons of the ethyl and methyl groups would be present in the aliphatic region.
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²⁹Si NMR: Distinct signals for the four non-equivalent silicon atoms would be anticipated, providing valuable information about the local chemical environment of each silicon nucleus.[10]
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Infrared (IR) Spectroscopy: A strong, broad absorption band characteristic of the Si-O-Si stretching vibration would dominate the spectrum, typically in the 1000-1100 cm⁻¹ region. Weaker absorptions for C-H stretching and bending vibrations would also be present.[11]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving cleavage of the Si-O and Si-C bonds.[12]
Potential Applications in Drug Development
The unique structure of 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane suggests several potential applications in the pharmaceutical and drug development sectors, leveraging the known properties of functionalized siloxanes.[4][13]
Excipient in Formulations
The amphiphilic nature and expected low surface tension of this compound could make it a useful excipient in topical and transdermal drug delivery systems.[2][14] It could act as a spreading agent, improving the feel and application of creams and ointments, and potentially enhancing the penetration of active pharmaceutical ingredients (APIs) through the skin.
Component of Silicone-Based Drug Delivery Systems
Silicone elastomers are widely used in controlled-release drug delivery devices.[13] The branched structure of this trisiloxane could be incorporated into such systems to modify their physical properties, such as drug permeability and mechanical strength. Its functional groups could also serve as points for further chemical modification to tailor the release profile of a drug.
Surface Modification of Biomedical Devices
The biocompatibility of silicones makes them ideal materials for biomedical implants and devices.[3] This functionalized trisiloxane could be used to modify the surface of such devices to improve their biocompatibility, reduce protein adsorption, or impart specific functionalities.
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